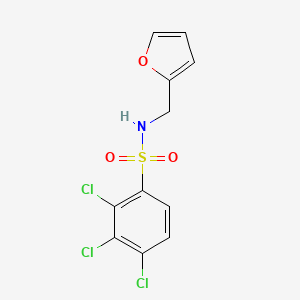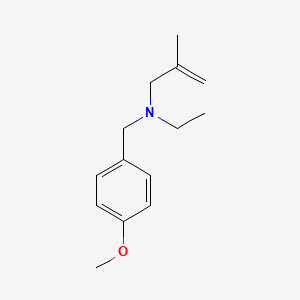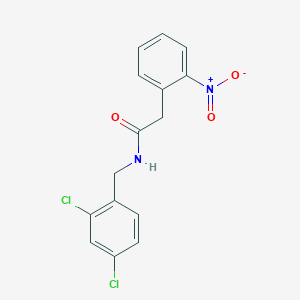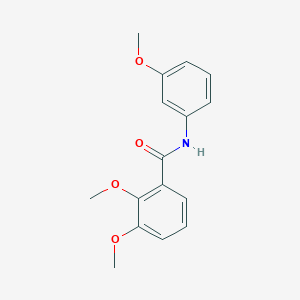
2,3,4-trichloro-N-(2-furylmethyl)benzenesulfonamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2,3,4-trichloro-N-(2-furylmethyl)benzenesulfonamide, also known as TFB, is a chemical compound that has been widely researched for its potential applications in various fields. TFB is a white to off-white crystalline powder that is soluble in organic solvents such as dimethyl sulfoxide and acetone.
Mecanismo De Acción
The mechanism of action of 2,3,4-trichloro-N-(2-furylmethyl)benzenesulfonamide is not fully understood, but it is believed to involve the inhibition of enzymes involved in DNA replication and repair. 2,3,4-trichloro-N-(2-furylmethyl)benzenesulfonamide has also been shown to induce apoptosis, or programmed cell death, in cancer cells.
Biochemical and Physiological Effects:
2,3,4-trichloro-N-(2-furylmethyl)benzenesulfonamide has been shown to have minimal toxicity in normal cells, making it a promising candidate for cancer treatment. However, 2,3,4-trichloro-N-(2-furylmethyl)benzenesulfonamide has been shown to have some side effects, including liver toxicity and gastrointestinal disturbances.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using 2,3,4-trichloro-N-(2-furylmethyl)benzenesulfonamide in lab experiments is its high solubility in organic solvents, which allows for easy preparation of stock solutions. However, 2,3,4-trichloro-N-(2-furylmethyl)benzenesulfonamide can be difficult to handle due to its high toxicity, and proper safety precautions must be taken when working with this compound.
Direcciones Futuras
There are several future directions for research on 2,3,4-trichloro-N-(2-furylmethyl)benzenesulfonamide. One area of interest is the development of 2,3,4-trichloro-N-(2-furylmethyl)benzenesulfonamide derivatives with improved efficacy and reduced toxicity. Another area of research is the investigation of the potential use of 2,3,4-trichloro-N-(2-furylmethyl)benzenesulfonamide in combination with other cancer treatments, such as chemotherapy and radiation therapy. Additionally, further studies are needed to fully understand the mechanism of action of 2,3,4-trichloro-N-(2-furylmethyl)benzenesulfonamide and its potential applications in other fields, such as agriculture and environmental science.
In conclusion, 2,3,4-trichloro-N-(2-furylmethyl)benzenesulfonamide is a promising compound that has shown potential in the field of cancer treatment. Its cytotoxic effects on cancer cells, combined with its minimal toxicity in normal cells, make it a promising candidate for further research. However, more studies are needed to fully understand its mechanism of action and potential applications in other fields.
Métodos De Síntesis
2,3,4-trichloro-N-(2-furylmethyl)benzenesulfonamide can be synthesized through a multistep process that involves the reaction of 2,3,4-trichlorobenzenesulfonyl chloride with 2-furylmethylamine. The reaction is typically carried out in the presence of a base such as triethylamine or sodium hydroxide. The resulting 2,3,4-trichloro-N-(2-furylmethyl)benzenesulfonamide product can be purified through recrystallization or column chromatography.
Aplicaciones Científicas De Investigación
2,3,4-trichloro-N-(2-furylmethyl)benzenesulfonamide has been extensively researched for its potential applications in the field of cancer treatment. Studies have shown that 2,3,4-trichloro-N-(2-furylmethyl)benzenesulfonamide has cytotoxic effects on various cancer cell lines, including breast, lung, and colon cancer cells. 2,3,4-trichloro-N-(2-furylmethyl)benzenesulfonamide has also been shown to inhibit the growth of tumor cells in animal models.
Propiedades
IUPAC Name |
2,3,4-trichloro-N-(furan-2-ylmethyl)benzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H8Cl3NO3S/c12-8-3-4-9(11(14)10(8)13)19(16,17)15-6-7-2-1-5-18-7/h1-5,15H,6H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UJXROMDCDMEUTC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=COC(=C1)CNS(=O)(=O)C2=C(C(=C(C=C2)Cl)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H8Cl3NO3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
340.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![3-chloro-5-hydroxy-6H-anthra[1,9-cd]isoxazol-6-one](/img/structure/B5823599.png)
![N-[4-(1-azepanylcarbonyl)phenyl]-2-furamide](/img/structure/B5823604.png)



![4-[5-(4-methylphenyl)-1,3,4-oxadiazol-2-yl]pyridine](/img/structure/B5823641.png)
![3-methyl-N-[2-(3-pyridinyl)-1,3-benzoxazol-5-yl]butanamide](/img/structure/B5823646.png)
![ethyl 2-{[(4-fluorophenyl)acetyl]amino}benzoate](/img/structure/B5823650.png)



![4-{4-[(2-methyl-2-propen-1-yl)oxy]benzylidene}-2-phenyl-1,3-oxazol-5(4H)-one](/img/structure/B5823685.png)

